4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a synthetic organic compound with a complex structure. It belongs to the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a cyclopentylamino group, a methylthio group, and a carboxylic acid group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or dimethyl disulfide.
Attachment of the Cyclopentylamino Group: The cyclopentylamino group can be attached through an amination reaction, where cyclopentylamine is reacted with the pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopentylamino group.
2-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopentylamino group and has a different substitution pattern.
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Contains an amino group instead of the cyclopentylamino group.
Uniqueness
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopentylamino group, which can impart distinct biological and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 1065075-68-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a cyclopentylamino group and a methylthio substituent, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 253.32 g/mol
- IUPAC Name : this compound
- Purity : ≥ 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrimidine derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for various bacterial strains:
Bacterial Strain | MIC (mg/L) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 500 |
Pseudomonas aeruginosa | 250 |
Enterobacter cloacae | 500 |
Streptococcus agalactiae | 0.5 - 2 |
These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with varying efficacy depending on the strain .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been well documented. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival . Further research is necessary to elucidate the specific mechanisms and effectiveness of this compound against various cancer types.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the amino and thio groups significantly influenced antimicrobial activity. The tested compound showed promising results against several pathogens, highlighting its potential as a lead compound for further development . -
Anti-inflammatory Mechanisms :
Another investigation into related compounds indicated that they could modulate inflammatory responses by downregulating NF-kB signaling pathways. While direct studies on this compound are sparse, such mechanisms suggest that it may also exhibit similar effects . -
Cytotoxicity Against Cancer Cells :
A comparative analysis with structurally similar compounds revealed that certain derivatives could effectively inhibit the growth of tumor cells in vitro. This opens avenues for exploring the anticancer properties of this compound .
Properties
IUPAC Name |
4-(cyclopentylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-17-11-12-6-8(10(15)16)9(14-11)13-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXJDOFLCMEPGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624890 | |
Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065075-68-4 | |
Record name | 4-(Cyclopentylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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